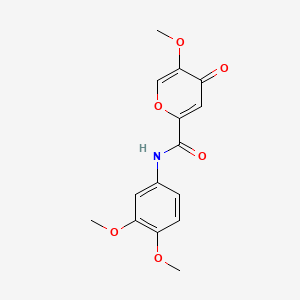

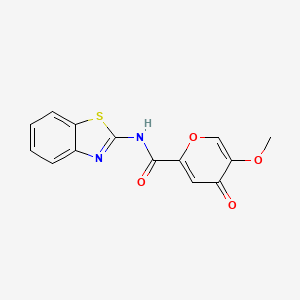

N-(3-chlorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes the conditions of the reaction, the mechanism, the products formed, and the yield .Physical And Chemical Properties Analysis

This involves determining properties such as solubility, melting point, boiling point, optical activity, and stability. It could also include computational studies to predict properties like reactivity, toxicity, and environmental impact .Applications De Recherche Scientifique

- ND4 has been evaluated for its antibacterial properties. In particular, it was found to be a potent inhibitor against Enterococcus faecalis . This suggests its potential use in combating bacterial infections.

- Nicotinamide, a derivative of nicotinic acid, has a rich history of biological applications. It is known as vitamin B3 and is a component of nicotinamide adenine dinucleotide (NAD). Beyond its role in metabolism, nicotinamide exhibits antibacterial, antimicrobial, antifungal, and anti-HIV properties. Additionally, it has cosmetic applications, such as promoting hair growth and treating acne .

Antibacterial Activity

Biological Applications of Nicotinamide Derivatives

Mécanisme D'action

Target of Action

Similar compounds such as n-(3-chlorophenyl)-n-methyl-2-oxo-3-[(3,4,5-trimethyl-1h-pyrrol-2-yl)methyl]-2h-indole-5-sulfonamide have been found to target the hepatocyte growth factor receptor .

Mode of Action

It’s worth noting that compounds with similar structures, such as ag-1478, have been found to inhibit the epidermal growth factor receptor (egfr) kinase . This suggests that N-(3-chlorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For instance, the degradation of a similar compound, chlorpropham, involves the action of enzymes like CIPC hydrolase and 3-CA dioxygenase, leading to the formation of 3-chloroaniline and 4-chlorocatechol . These intermediates suggest that dechlorination occurs after aromatic ring cleavage .

Pharmacokinetics

The metabolism of related compounds involves the formation of identifiable metabolites . This suggests that N-(3-chlorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide might also undergo metabolic transformations that could impact its bioavailability.

Result of Action

Compounds with similar structures have been found to have diverse biological activities . For instance, Carbonyl cyanide m-chlorophenyl hydrazone, a chemical inhibitor of oxidative phosphorylation, causes an uncoupling of the proton gradient, reducing the ability of ATP synthase to function optimally .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known to be influenced by environmental factors such as temperature and the presence of certain functional groups .

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-5-methoxy-4-oxopyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4/c1-18-12-7-19-11(6-10(12)16)13(17)15-9-4-2-3-8(14)5-9/h2-7H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNMBCIWDUOAAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)C(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558643.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558645.png)

![5-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558649.png)

![5-methoxy-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558671.png)

![5-methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-4H-pyran-4-one](/img/structure/B6558712.png)